Tryptamine-d4 Hydrochloride
Tryptamine-d4 Hydrochloride
Tryptamine-d4 is intended for use as an internal standard for the quantification of tryptamine by GC- or LC-MS. Tryptamine is an indole alkaloid and intermediate in the biosynthesis of serotonin and the phytohormone melatonin in plants. It increases levels of the terpenoid indole alkaloids ajmalicine, strictosidine, and catharanthine in cultures of C. roseus. Tryptamine is also a product of tryptophan metabolism in mammals. Tryptamine derivatives have been synthetically produced as hallucinogenic drugs of abuse that act on the serotonergic system.
Brand Name:
Vulcanchem
CAS No.:
340257-60-5
VCID:
VC21150608
InChI:
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
SMILES:
C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Molecular Formula:
C10H13ClN2
Molecular Weight:
200.70 g/mol
Tryptamine-d4 Hydrochloride
CAS No.: 340257-60-5
Cat. No.: VC21150608
Molecular Formula: C10H13ClN2
Molecular Weight: 200.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tryptamine-d4 is intended for use as an internal standard for the quantification of tryptamine by GC- or LC-MS. Tryptamine is an indole alkaloid and intermediate in the biosynthesis of serotonin and the phytohormone melatonin in plants. It increases levels of the terpenoid indole alkaloids ajmalicine, strictosidine, and catharanthine in cultures of C. roseus. Tryptamine is also a product of tryptophan metabolism in mammals. Tryptamine derivatives have been synthetically produced as hallucinogenic drugs of abuse that act on the serotonergic system. |
|---|---|
| CAS No. | 340257-60-5 |
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 200.70 g/mol |
| IUPAC Name | 1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; |
| Standard InChI Key | KDFBGNBTTMPNIG-NXMSQKFDSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCN.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCN.Cl |
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